1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid
Overview
Description
1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an oxalic acid moiety. The presence of the methoxy and prop-2-enyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methoxy-2-prop-2-enylphenol with butyl bromide in the presence of a base to form the intermediate 4-(4-methoxy-2-prop-2-enylphenoxy)butane. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the target compound. The final step involves the formation of the oxalic acid salt by reacting the pyrrolidine derivative with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The phenoxy and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the prop-2-enyl group can produce 4-methoxybutyl derivatives.
Scientific Research Applications
1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, the methoxy group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Shares the methoxy and prop-1-enyl groups but differs in the presence of an acetate moiety.
1-[4-(2-methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine: Similar in having a methoxy and prop-1-enyl group but contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and an oxalic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-15-17(20-2)9-10-18(16)21-14-7-6-13-19-11-4-5-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGDKUVHCGWRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCN2CCCC2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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